2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride
Description
2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride is a nitrile-containing organic compound characterized by a p-tolyl (methyl-substituted phenyl) group and a pyrrolidine ring attached to an acetonitrile backbone. It is primarily utilized in synthetic organic chemistry, particularly in the catalytic dehydrogenation reactions for synthesizing quinolines, a class of heterocyclic compounds with pharmaceutical relevance . The compound’s structure facilitates high reactivity in cyclization reactions, achieving yields up to 90% under manganese(III) porphyrin catalysis . Its hydrochloride salt form enhances stability and solubility in polar solvents, making it suitable for laboratory and industrial applications.
Properties
IUPAC Name |
2-(4-methylphenyl)-2-pyrrolidin-1-ylacetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-11-4-6-12(7-5-11)13(10-14)15-8-2-3-9-15;/h4-7,13H,2-3,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMHPZVIRPZNNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)N2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride typically involves the reaction of p-tolylacetonitrile with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Pyridin-4-yl)acetonitrile Hydrochloride
- Structure : Pyridine ring replaces the pyrrolidine and p-tolyl groups.
- Molecular Weight : 154.60 g/mol (vs. ~250–270 g/mol for the target compound).
- Applications : Used in ligand synthesis and coordination chemistry.
- Reactivity : Pyridine’s electron-withdrawing nature reduces nucleophilicity compared to the pyrrolidine group, limiting its utility in cyclization reactions.
- Safety : Higher hazard profile (H302+H312+H332: toxic if swallowed, in contact with skin, or inhaled) .
(1H-Pyrrol-2-yl)-acetonitrile
- Structure : Contains a pyrrole ring instead of pyrrolidine and lacks the p-tolyl group.
- Molecular Weight : 106.13 g/mol.
- Applications : Intermediate in agrochemical and pharmaceutical synthesis.
- Reactivity : The aromatic pyrrole ring increases electron density, favoring electrophilic substitution, but the absence of a p-tolyl group reduces steric bulk, altering reaction pathways .
Celecoxib Related Compound D
- Structure : (E)-4-{2-[1-(p-Tolyl)ethylidene]hydrazinyl}benzenesulfonamide.
- Key Feature : Shares the p-tolyl group but incorporates a sulfonamide moiety.
- Applications : Pharmaceutical impurity profiling; lacks nitrile functionality, limiting cross-reactivity in nitrile-based syntheses .
Physicochemical Properties
| Property | 2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile HCl | 2-(Pyridin-4-yl)acetonitrile HCl | (1H-Pyrrol-2-yl)-acetonitrile |
|---|---|---|---|
| Molecular Weight | ~260 g/mol | 154.60 g/mol | 106.13 g/mol |
| Solubility | High in polar solvents (HCl salt) | Moderate in DMSO | Low in water |
| Melting Point | >200°C (estimated) | Not reported | Not reported |
Biological Activity
2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring and a nitrile group, which contribute to its unique chemical reactivity and potential biological interactions. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity and influence cellular pathways, leading to various pharmacological effects. The specific targets and pathways involved depend on the context of use, but research suggests a potential role in drug development as a precursor for therapeutic agents.
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of pyrrolidine derivatives, including this compound. The compound has shown promising activity against various bacterial strains. For instance, in vitro tests indicated that certain pyrrolidine derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In addition to antibacterial effects, compounds related to this compound have demonstrated antifungal activity. Studies reported MIC values against Candida albicans and Fusarium oxysporum, indicating moderate to good antifungal properties . The structure-activity relationship (SAR) studies highlighted the importance of specific substituents in enhancing bioactivity.
Study on Antibacterial Activity
A comprehensive study examined the antibacterial activity of various pyrrolidine derivatives, including this compound. The results indicated that modifications in the chemical structure significantly influenced antimicrobial efficacy. The study provided a detailed comparison of MIC values across different bacterial strains, as shown in Table 1.
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.0039 - 0.025 | S. aureus, E. coli |
| Other Pyrrolidine Derivative A | 0.005 - 0.030 | Bacillus subtilis |
| Other Pyrrolidine Derivative B | 0.010 - 0.040 | Pseudomonas aeruginosa |
Study on Antifungal Activity
Another investigation focused on the antifungal properties of pyrrolidine derivatives, revealing that certain modifications led to enhanced activity against fungal strains:
| Compound | MIC (µM) | Target Fungi |
|---|---|---|
| This compound | 16.69 - 78.23 | C. albicans |
| Other Pyrrolidine Derivative C | 10 - 50 | Fusarium oxysporum |
Q & A
Basic: What are the optimal synthetic routes for 2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride, and how can reaction conditions be systematically optimized?
Answer:
A robust synthesis requires evaluating acid-catalyzed condensation or nucleophilic substitution routes. For systematic optimization, apply Design of Experiments (DoE) to assess variables like catalyst type (e.g., AlCl₃ in dichloroethane, as in analogous syntheses ), temperature, and solvent polarity. Statistical methods (e.g., factorial designs) minimize experimental runs while identifying critical interactions between parameters, ensuring reproducibility and scalability . Post-synthesis, monitor salt formation via pH control and crystallization kinetics to ensure hydrochloride stability.
Advanced: How can computational chemistry methods predict the reactivity or stability of this compound under varying experimental conditions?
Answer:
Quantum mechanical calculations (e.g., DFT for transition-state analysis) and molecular dynamics (MD) simulations can model hydrolysis susceptibility or thermal decomposition pathways. For instance, ICReDD’s integrated computational-experimental framework uses reaction path searches to predict intermediates and side products . Validate predictions with in situ spectroscopic monitoring (e.g., FTIR for nitrile group stability) and correlate computed activation energies with experimental Arrhenius parameters.
Basic: What spectroscopic and analytical techniques are essential for characterizing this hydrochloride salt?
Answer:
- X-ray crystallography confirms stereochemistry and salt formation (e.g., chloride ion coordination).
- Multinuclear NMR (¹H, ¹³C, DEPT-135) resolves proton environments, particularly for the pyrrolidine ring and p-tolyl group.
- Elemental analysis (CHNS) and mass spectrometry (HRMS-ESI) verify molecular formula and purity.
- Thermogravimetric analysis (TGA) assesses dehydration and salt stability under thermal stress .
Advanced: How can researchers resolve contradictions in reported biological activity data for pyrrolidine derivatives like this compound?
Answer:
Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. Implement:
- Standardized bioassays (e.g., ISO-certified cytotoxicity protocols) with positive/negative controls.
- Structure-Activity Relationship (SAR) meta-analysis comparing substituent effects (e.g., p-tolyl vs. other aryl groups) .
- Dose-response profiling to distinguish intrinsic activity from solvent artifacts. Cross-validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies).
Basic: What experimental protocols ensure reproducibility in synthesizing and isolating this hydrochloride salt?
Answer:
- Stoichiometric control : Precisely monitor HCl addition during salt formation to avoid excess acid, which may degrade the nitrile group.
- Crystallization optimization : Use solvent-antisolvent systems (e.g., ethanol/ethyl acetate) with controlled cooling rates for uniform crystal growth.
- Purity checks : Validate batches via HPLC (C18 column, UV detection at 220–260 nm) and Karl Fischer titration for residual moisture .
Advanced: How can this compound serve as a chiral building block in asymmetric synthesis?
Answer:
The pyrrolidine ring’s stereochemistry enables enantioselective catalysis. Design experiments to:
- Test chiral auxiliaries (e.g., Evans’ oxazolidinones) in alkylation or cycloaddition reactions.
- Employ kinetic resolution via lipase-mediated acylations or transition-metal catalysts (e.g., Ru-BINAP complexes).
- Analyze enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak IA column) or polarimetry .
Advanced: What mechanistic insights are critical for understanding its degradation pathways in aqueous environments?
Answer:
Degradation studies require:
- pH-dependent stability assays (e.g., HPLC tracking of nitrile hydrolysis to amides/carboxylic acids).
- Radical scavenger experiments to assess oxidative pathways (e.g., ROS involvement).
- Computational modeling of hydrolysis transition states (e.g., protonation at the nitrile carbon) using Gaussian or ORCA software .
Basic: How should researchers design stability-indicating assays for long-term storage studies?
Answer:
- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light, then quantify degradation products via UPLC-MS.
- ICH Guidelines : Follow Q1A(R2) for accelerated stability testing (25°C/60% RH, 40°C/75% RH) with monthly sampling.
- Excipient compatibility : Screen common stabilizers (e.g., mannitol, PVP) using differential scanning calorimetry (DSC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
